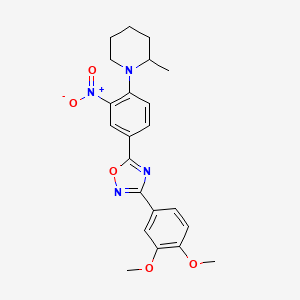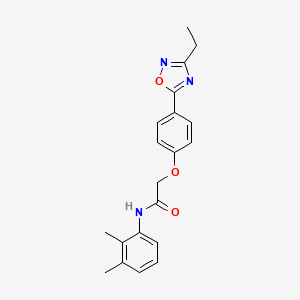
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide, also known as FPEA, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. FPEA is a member of the acrylamide family of compounds and has been shown to have potential as a tool in the study of various biological systems. In
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas of research involves the study of the endocannabinoid system. (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can be useful in the study of the endocannabinoid system.
Wirkmechanismus
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide increases endocannabinoid levels, leading to a variety of physiological effects.
Biochemical and Physiological Effects
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have analgesic and anti-inflammatory effects. It has also been shown to have potential as an anti-cancer agent, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide is its specificity for FAAH inhibition. Unlike other compounds that inhibit FAAH, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide does not affect other enzymes in the endocannabinoid system, making it a useful tool for studying the system. However, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has a relatively short half-life, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the study of the effects of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide on other physiological systems, such as the immune system and the central nervous system. Additionally, more research is needed to determine the potential therapeutic applications of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide, particularly in the treatment of pain and inflammation.
Synthesemethoden
The synthesis of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide involves a series of steps that begin with the reaction of 4-fluorophenethylamine with 2-methoxyphenylacetic acid to form the intermediate product, 4-fluorophenethyl-2-methoxyphenylacetamide. This intermediate is then subjected to a Wittig reaction with triphenylphosphine and benzylideneacetone to yield (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-5-3-2-4-15(17)8-11-18(21)20-13-12-14-6-9-16(19)10-7-14/h2-11H,12-13H2,1H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRHKTKZEPFRQZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

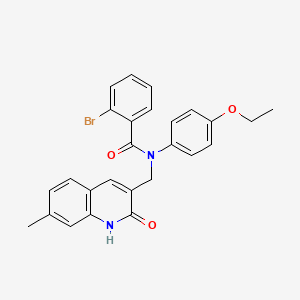
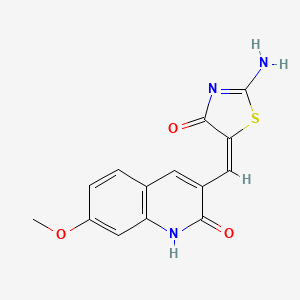
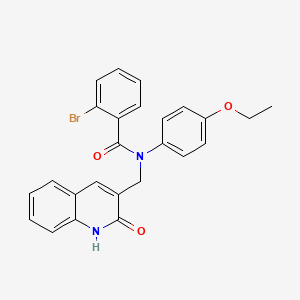
![N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)
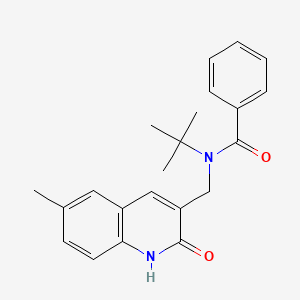



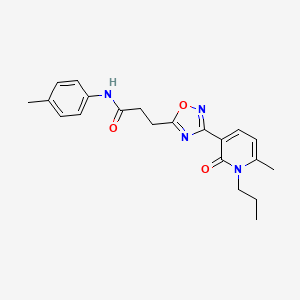
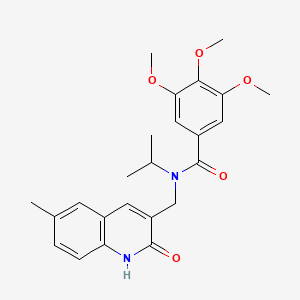
![N-[(2-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712327.png)
